molecular formula C16H16N2O B12650863 N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

Cat. No.: B12650863
M. Wt: 252.31 g/mol
InChI Key: UXCMZVYWFMMWGJ-UHFFFAOYSA-N
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Description

N-Phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is a synthetic small molecule based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry due to its diverse biological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use. The THIQ core is a privileged structure in drug discovery. Research into analogous compounds has demonstrated that the N-phenyltetrahydroisoquinoline template is a promising scaffold for the design of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) . Inhibitors of this enzyme have therapeutic potential for the treatment of estrogen-dependent diseases, including breast and ovarian cancers . Furthermore, structurally similar THIQ derivatives have been investigated for their ability to target key signaling pathways in cells, such as the NF-κB pathway . Given that constitutive activation of NF-κB is implicated in cancer development, progression, and drug resistance, compounds that disrupt this pathway are valuable tools in oncology research . The carboxamide group at the 6-position may influence the compound's physicochemical properties and interactions with biological targets, potentially contributing to its research value. Researchers can utilize this compound as a key intermediate for further chemical elaboration or as a reference standard in biological screening assays to explore new therapeutic opportunities.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

InChI

InChI=1S/C16H16N2O/c19-16(18-15-4-2-1-3-5-15)13-6-7-14-11-17-9-8-12(14)10-13/h1-7,10,17H,8-9,11H2,(H,18,19)

InChI Key

UXCMZVYWFMMWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research has indicated that N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide exhibits a range of biological activities:

  • Enzyme Inhibition : This compound has shown inhibitory activity against several enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases such as Alzheimer's disease. In particular, derivatives of this compound have been evaluated for their effectiveness against MAO-A and MAO-B, demonstrating promising results in preclinical studies .
  • Neuroprotective Effects : Studies have highlighted its potential neuroprotective properties, particularly in the context of ischemic stroke. The compound's ability to protect neurons from oxidative stress and apoptosis positions it as a candidate for further exploration in neuroprotective therapies .
  • Antioxidant Activity : Research indicates that this compound and its derivatives possess antioxidant properties that could mitigate oxidative damage in cells .

Case Studies and Research Findings

Several studies have documented the pharmacological potential of this compound:

StudyFocusFindings
NeuroprotectionDemonstrated inhibition of AChE and MAO enzymes; potential for treating Alzheimer's disease.
Antioxidant ActivityShowed significant protective effects against oxidative stress in neuronal models.
Synthesis MethodologyDeveloped efficient synthetic routes minimizing environmental impact by avoiding organic solvents.

Comparison with Similar Compounds

Structural Analogs in the Tetrahydroisoquinoline Family

The following table highlights structural differences and similarities between N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide and related compounds:

Compound Name Substituents/Functional Groups Ring Saturation Key Structural Differences Reference
This compound Phenyl (1-position), carboxamide (6-position) Fully saturated (1,2,3,4-tetrahydro) Reference compound
6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) 6,7-dimethoxy, 1-methyl, carboxamide (2-position) Partially saturated (3,4-dihydro) Methoxy groups increase lipophilicity; methyl group introduces steric effects
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid 4-Fluoro-phenyl (2-position), Cl (6-position), carboxylic acid (1-position) Fully saturated (1,2,3,4-tetrahydro) Carboxylic acid group (ionizable) vs. carboxamide; halogen substituents alter electronic properties
1,2,3,4-tetrahydroquinoline-6-carboxamide Carboxamide (6-position) Fully saturated (1,2,3,4-tetrahydro) Quinoline core (nitrogen at position 1) vs. isoquinoline (nitrogen at position 2)
Key Observations:

Substituent Effects: Methoxy Groups: Compounds like 6f () feature 6,7-dimethoxy substituents, which enhance lipophilicity and may improve blood-brain barrier penetration compared to the target compound .

Functional Group Variations: Carboxamide vs. Carboxylic Acid: The carboxamide in the target compound is non-ionizable at physiological pH, whereas the carboxylic acid in ’s analog is ionizable, affecting solubility and target interactions .

Ring System Differences: Isoquinoline vs. Quinoline: The isoquinoline core (nitrogen at position 2) in the target compound contrasts with the quinoline system (nitrogen at position 1) in ’s analog.

Pharmacological and Toxicological Considerations

  • Neuroactive Potential: Tetrahydroisoquinolines are known for neuroactive properties. For example, MPTP (a tetrahydropyridine analog in ) induces parkinsonism via dopaminergic neuron toxicity. Though structurally distinct, this highlights the importance of ring substitution patterns in neuroactivity .
  • Metabolic Stability : Carboxamide groups (as in the target compound) are generally more metabolically stable than esters or carboxylic acids, suggesting improved bioavailability compared to analogs like 6d (ethyl ester) in .

Biological Activity

N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (NPTI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

NPTI belongs to the tetrahydroisoquinoline (THIQ) class of compounds, which are known for their complex ring structures that can interact with various biological targets. The presence of the phenyl group and carboxamide moiety enhances its pharmacological properties, making it a versatile scaffold for drug development.

NPTI exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of NPTI and its derivatives. A series of isoquinoline dipeptides synthesized from THIQs exhibited significant antibacterial activity against Escherichia coli and other pathogens . The binding affinity studies indicated strong interactions with bacterial DNA gyrase, suggesting a mechanism for its antimicrobial effects.

Enzyme Inhibition Studies

In vitro studies have evaluated the inhibitory effects of NPTI on various enzymes:

Enzyme Inhibition Rate IC50 Value (µM)
MAO-A52.0%1.38
MAO-B71.8%2.48
Butyrylcholinesterase (BChE)55% at 100 µMNot specified

These results indicate that NPTI derivatives could be promising candidates for treating neurodegenerative disorders by modulating monoamine levels and enhancing cholinergic signaling .

Case Studies

  • Neuroprotective Properties : A study on related THIQ compounds demonstrated their ability to mitigate the effects of MPTP-induced parkinsonism in animal models. These findings suggest that NPTI may also possess similar protective effects against neurodegeneration .
  • Antibacterial Activity : The synthesis and evaluation of novel isoquinoline derivatives revealed potent antibacterial properties against clinical strains of bacteria. Compounds derived from NPTI showed superior activity compared to standard antibiotics, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of NPTI derivatives. Modifications at various positions on the THIQ scaffold can significantly influence their pharmacological properties:

  • Substituents at Position 6 : Hydroxyl groups enhance enzyme inhibition and antimicrobial activity.
  • Phenyl vs. Benzyl Groups : The presence of a phenyl group has been associated with increased potency against certain enzymes compared to benzyl-substituted analogs .

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